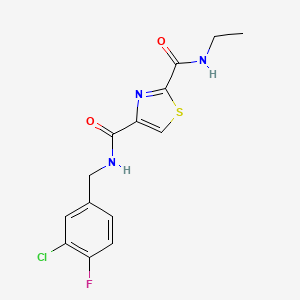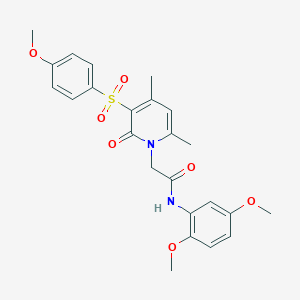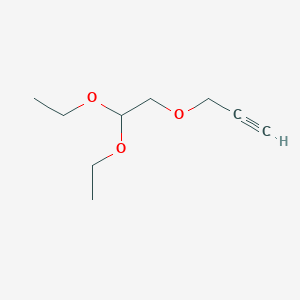
N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide (CFE-TC) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of protein-protein interactions that have been implicated in various diseases, including cancer and inflammation.
Mechanism of Action
N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide works by inhibiting the interaction between two proteins, called bromodomain-containing protein 4 (BRD4) and acetylated lysine residues on histones. BRD4 is a protein that plays a critical role in gene regulation, and its overexpression has been linked to various diseases, including cancer. By inhibiting the interaction between BRD4 and acetylated histones, N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide disrupts gene expression and cell growth, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is an important process for the elimination of damaged or abnormal cells. N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide has also been shown to inhibit the production of inflammatory cytokines, which are molecules involved in the immune response. This suggests that N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide is its specificity for the BRD4 protein. This makes it a valuable tool for studying the function of BRD4 in various biological processes. However, one limitation of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide is its relatively low potency compared to other BRD4 inhibitors. This may limit its effectiveness in certain applications.
Future Directions
Future research on N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide could focus on improving its potency and selectivity for BRD4. This could involve the development of new synthetic methods or modifications to the existing structure of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide. Additionally, further studies could investigate the potential applications of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide in other diseases, such as inflammation and neurodegenerative disorders. Finally, the use of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide in combination with other drugs or therapies could be explored to enhance its effectiveness in cancer treatment.
Synthesis Methods
The synthesis of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-fluorobenzylamine with ethyl isothiocyanate to form an intermediate. This intermediate is then reacted with ethyl malonate to form the final product, N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide. The synthesis of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide has been optimized to achieve high yields and purity.
Scientific Research Applications
N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
properties
IUPAC Name |
4-N-[(3-chloro-4-fluorophenyl)methyl]-2-N-ethyl-1,3-thiazole-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O2S/c1-2-17-13(21)14-19-11(7-22-14)12(20)18-6-8-3-4-10(16)9(15)5-8/h3-5,7H,2,6H2,1H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTIOSPNCIUPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CS1)C(=O)NCC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819726.png)
![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2819727.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2819728.png)
![5-Hydrazinyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819730.png)


![2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid](/img/structure/B2819737.png)

![1-[4-(3-Propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819740.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-3-yl)methanone](/img/structure/B2819744.png)